molecular formula C8H14N2O2 B8185857 (4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone

(4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone

Cat. No.: B8185857
M. Wt: 170.21 g/mol
InChI Key: IHYFPXJBADNJSR-UHFFFAOYSA-N
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Description

(4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone is a compound characterized by its unique structure, which includes an amino group, a tetrahydropyran ring, and an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone typically involves the reaction of tetrahydropyran derivatives with aziridine compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the amino group and the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and aziridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone involves its interaction with specific molecular targets. The amino group and aziridine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-tetrahydro-pyran-4-yl)-methanol: This compound shares the tetrahydropyran ring and amino group but lacks the aziridine moiety.

    (4-Amino-tetrahydro-pyran-4-yl)-acetic acid: Similar in structure but contains an acetic acid group instead of the aziridine ring.

Uniqueness

(4-Amino-tetrahydro-pyran-4-yl)-aziridin-1-yl-methanone is unique due to the presence of the aziridine ring, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.

Properties

IUPAC Name

(4-aminooxan-4-yl)-(aziridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-8(1-5-12-6-2-8)7(11)10-3-4-10/h1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYFPXJBADNJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)N2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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